molecular formula C8H9NO4S B1664605 3-Matida CAS No. 518357-51-2

3-Matida

Cat. No.: B1664605
CAS No.: 518357-51-2
M. Wt: 215.23 g/mol
InChI Key: KOMWRBFEDDEWEP-UHFFFAOYSA-N
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Description

3-MATIDA: is a metabolic glutamate 1 (mGlu1) receptor antagonist. Its chemical structure consists of a thien-2-yl-glycine moiety, and it has the following properties:

    Molecular Formula: CHNOS

    Molecular Weight: 215.23 g/mol

    CAS Number: 518357-51-2

Preparation Methods

The synthetic routes for 3-MATIDA involve stereoselective synthesis. Notably, both (+)- and (-)-3-MATIDA have been synthesized, with (+)-3-MATIDA identified as a novel mGluR1 competitive antagonist . Unfortunately, specific reaction conditions and industrial production methods are not widely documented.

Chemical Reactions Analysis

3-MATIDA is involved in various reactions, including:

Common reagents and conditions for these reactions remain to be fully elucidated.

Scientific Research Applications

Researchers have explored 3-MATIDA’s applications in:

    Neuroscience: Studying neuronal injury and epileptiform activity.

    Medicine: Investigating its potential neuroprotective effects.

Mechanism of Action

The precise mechanism by which 3-MATIDA exerts its effects involves mGlu1 receptors. It modulates neurotransmission, potentially enhancing GABAergic signaling .

Comparison with Similar Compounds

While 3-MATIDA’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not explicitly mentioned in available literature.

Properties

IUPAC Name

5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMWRBFEDDEWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439259
Record name 3-MATIDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518357-51-2
Record name 3-MATIDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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